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Compound of Interest

Compound Name: Cyanine5.5 alkyne chloride

Cat. No.: B15553875

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cyanine5.5 (Cy5.5) alkyne in

click chemistry reactions for the fluorescent labeling of biomolecules. The protocols cover both

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne

cycloaddition (SPAAC), offering flexibility for various experimental needs.

Introduction to Cyanine5.5 Alkyne Click Chemistry
Click chemistry provides a powerful and versatile method for the specific and efficient labeling

of biomolecules. The reaction between an azide and an alkyne to form a stable triazole linkage

is at the core of this methodology.[1][2] Cy5.5, a near-infrared fluorescent dye, is an ideal label

for in vivo imaging and other sensitive detection methods due to its favorable spectral

properties, which minimize background autofluorescence and allow for deep tissue penetration.

This document outlines the necessary reaction conditions and detailed protocols for

conjugating Cy5.5 alkyne to azide-modified biomolecules such as proteins, peptides, and

nucleic acids.

Two primary methods for Cy5.5 alkyne click chemistry are described:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is

catalyzed by copper(I) ions.[3][4][5] It is the most common form of click chemistry and is

suitable for a wide range of applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

method that utilizes a strained cyclooctyne to react with an azide.[6][7][8][9] SPAAC is

particularly useful for in vivo applications or when the presence of copper could be toxic to

cells or interfere with the biological system under study.

Quantitative Data Summary
The following tables summarize typical quantitative data for Cy5.5 alkyne click chemistry

reactions. Note that optimal conditions may vary depending on the specific biomolecule and

experimental setup.

Table 1: Typical Reagent Concentrations for CuAAC

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4168789/
https://www.genelink.com/newsite/products/mod_detail.asp?modid=27
https://www.cellsignal.com/products/elisa-kits/egfr-signaling-antibody-array-kit-fluorescent-readout/12785
https://pmc.ncbi.nlm.nih.gov/articles/PMC9006657/
https://lifetein.com/blog/fluorescent-labelling-with-cy5-5/
https://pubs.acs.org/doi/10.1021/jacs.1c04178
https://pubmed.ncbi.nlm.nih.gov/35183859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Stock
Concentration

Final
Concentration

Notes

Azide-modified

Biomolecule
1-10 mg/mL 10-100 µM

Concentration should

be optimized based

on the biomolecule.

Cy5.5 Alkyne 1-10 mM in DMSO

2-10 fold molar

excess over

biomolecule

Higher excess may be

needed for dilute

solutions.

Copper(II) Sulfate

(CuSO₄)
20-100 mM in H₂O 50-250 µM

Ligand (e.g., THPTA) 50-200 mM in H₂O
250-1250 µM (5-fold

excess over CuSO₄)

Stabilizes Cu(I) and

protects biomolecules.

[10]

Reducing Agent (e.g.,

Sodium Ascorbate)

100-300 mM in H₂O

(prepare fresh)
2.5-5 mM

Reduces Cu(II) to the

active Cu(I) catalyst.

[10]

Aminoguanidine 100 mM in H₂O 1-5 mM

Scavenges reactive

byproducts and

protects biomolecules.

Table 2: Typical Reaction Parameters

Parameter CuAAC SPAAC

Temperature Room Temperature (20-25°C) Room Temperature or 37°C

pH 6.5 - 8.5 7.0 - 8.5

Reaction Time 30 minutes - 4 hours 1 - 12 hours

Solvent

Aqueous buffer (e.g., PBS,

HEPES), may contain up to

20% organic co-solvent (e.g.,

DMSO, DMF)

Aqueous buffer (e.g., PBS, cell

culture media)
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Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of a Protein
This protocol describes the labeling of an azide-modified protein with Cy5.5 alkyne using a

copper-catalyzed reaction.

Materials:

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

Cy5.5 alkyne

Dimethyl sulfoxide (DMSO)

Copper(II) Sulfate (CuSO₄) solution

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

Sodium Ascorbate solution (freshly prepared)

Aminoguanidine solution

Purification system (e.g., spin desalting columns, dialysis, or HPLC)

Procedure:

Prepare Reagent Stock Solutions:

Dissolve Cy5.5 alkyne in DMSO to a stock concentration of 10 mM.

Prepare a 100 mM stock solution of CuSO₄ in water.

Prepare a 200 mM stock solution of THPTA in water.

Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.

Prepare a 100 mM stock solution of aminoguanidine in water.
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Prepare the Reaction Mixture:

In a microcentrifuge tube, combine the azide-modified protein solution with the appropriate

buffer to achieve the desired final reaction volume and protein concentration.

Add the Cy5.5 alkyne stock solution to the protein solution to achieve the desired molar

excess. Mix gently by pipetting.

Add the aminoguanidine stock solution to a final concentration of 1 mM.

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5

molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 200 mM THPTA. Let

this mixture stand for 1-2 minutes.

Add the catalyst premix to the reaction mixture.

Initiate the Reaction:

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final

concentration of 5 mM to initiate the click reaction.

Mix the reaction gently and incubate at room temperature for 1-2 hours, protected from

light.

Purify the Labeled Protein:

Remove the excess Cy5.5 alkyne and reaction components using a spin desalting column,

dialysis, or HPLC. For spin columns, follow the manufacturer's instructions. For dialysis,

use a membrane with an appropriate molecular weight cut-off (MWCO) and dialyze

against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.

Characterize the Labeled Protein:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

protein at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration).
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling in Live Cells
This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells

with a Cy5.5-DBCO (dibenzocyclooctyne) conjugate.

Materials:

Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)

Cy5.5-DBCO

Cell culture medium

Phosphate-buffered saline (PBS)

Imaging system (e.g., fluorescence microscope)

Procedure:

Prepare Cells:

Culture cells in the presence of an azide-containing metabolic precursor for a sufficient

time to allow for incorporation into the target biomolecules.

Wash the cells three times with warm PBS to remove any unincorporated precursor.

Prepare the Labeling Solution:

Dissolve Cy5.5-DBCO in a biocompatible solvent like DMSO to a stock concentration of 1-

10 mM.

Dilute the Cy5.5-DBCO stock solution in pre-warmed cell culture medium to the desired

final concentration (typically 10-50 µM).

Label the Cells:

Add the Cy5.5-DBCO labeling solution to the washed cells.
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Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation

time may need to be determined empirically.

Wash and Image:

Remove the labeling solution and wash the cells three times with warm PBS to remove

any unreacted Cy5.5-DBCO.

The cells are now ready for imaging using a fluorescence microscope with appropriate

filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with Cy5.5

alkyne via click chemistry.
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Caption: General workflow for Cy5.5 alkyne click chemistry labeling.

Application Example: Visualizing EGFR Signaling
Cy5.5-labeled ligands can be used to visualize and track receptor dynamics and signaling

pathways. The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase
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involved in cell proliferation, differentiation, and survival.[6] Its signaling pathway is a common

target in cancer research. A Cy5.5-labeled EGF molecule can be used to study EGFR

trafficking and downstream signaling events.

The following diagram illustrates a simplified EGFR signaling pathway.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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